2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
Description
The compound 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is an acetamide derivative featuring a 1,3-dioxoisoindole core substituted at the 4-position with an acetamide group. The acetamide’s methylene group is further modified with a 4-chlorophenylsulfanyl moiety. This structure combines aromatic, electron-deficient isoindole-dione rings with a sulfur-containing substituent, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(1,3-dioxoisoindol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-9-4-6-10(7-5-9)23-8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOAZGIRIBUQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or n-butanol and reagents such as hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous molecules:
*Estimated based on formula C16H11ClN2O3S.
Key Observations:
- Isoindole-1,3-dione Core: The target compound shares this core with apremilast and the dioxopiperidine derivative . This scaffold is electron-deficient, favoring interactions with enzymes or receptors via hydrogen bonding or π-π stacking.
- Chlorophenyl Derivatives: The dichlorophenyl analog in exhibits greater lipophilicity compared to the target compound’s monochloro substituent. This difference could influence pharmacokinetics, such as absorption and half-life.
- Heterocyclic Variations: The indole-based compound and pyrazolone derivative highlight how alternative cores (indole, pyrazolone) introduce distinct conformational flexibility and electronic properties. Pyrazolone derivatives, for example, are known for metal-coordination capabilities .
Spectroscopic and Crystallographic Insights
- Hydrogen Bonding : In the dichlorophenyl-pyrazolone acetamide (), N–H⋯O hydrogen bonds form dimers (R2<sup>2</sup>(10) motif), a feature likely shared by the target compound due to its planar amide group. Such interactions may stabilize crystal structures or influence aggregation in biological systems.
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H12ClN2O3S |
| Molecular Weight | 302.77 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)CSCC3=C(C=C(C=C3)Cl)Cl |
Antibacterial Activity
Research has demonstrated that compounds containing similar structural motifs exhibit significant antibacterial properties. For instance, a study on sulfamoyl derivatives indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM against urease . This suggests that our compound may also exhibit similar antibacterial efficacy due to the presence of the chlorophenyl and sulfanyl groups.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. Notably, compounds with a similar structure have shown strong inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases. The AChE inhibitory activity was assessed using a spectrophotometric method, revealing that several derivatives had IC50 values significantly lower than standard inhibitors .
Case Studies
- Study on Urease Inhibition :
- Antibacterial Screening :
Research Findings
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound | Activity Type | IC50 Value (µM) | Target Organism/Enzyme |
|---|---|---|---|
| Sulfamoyl derivative A | Urease Inhibition | 1.13 | Urease |
| Sulfamoyl derivative B | Acetylcholinesterase Inhibition | 0.63 | AChE |
| Compound from similar class | Antibacterial Activity | 2.14 | Salmonella typhi |
| Compound with chlorophenyl group | Antibacterial Activity | 6.28 | Bacillus subtilis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
